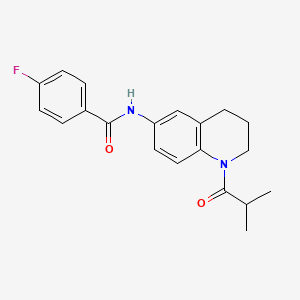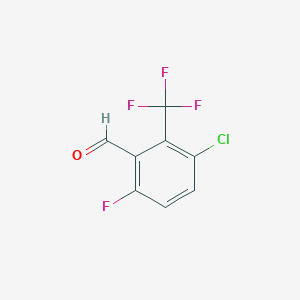
2-Methoxy-4-(piperidin-1-YL)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methoxy-4-(piperidin-1-YL)phenylboronic acid” is a boronic acid derivative. It is a complex organic compound that contains a boronic acid group, a methoxy group, and a piperidinyl group . The compound is related to phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a boronic acid group, a methoxy group, and a piperidinyl group . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that is widely used in organic synthesis. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .科学的研究の応用
Analytical Profiling and Biological Matrix Analysis
The analytical profiles of arylcyclohexylamines, including compounds structurally related to 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid, have been characterized using various techniques such as gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. These compounds have been studied for their presence in biological matrices like blood, urine, and vitreous humor, demonstrating the importance of analytical methods in identifying and quantifying psychoactive substances in forensic and toxicological investigations (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antimicrobial Applications
Research has uncovered compounds with structural similarities to this compound that exhibit selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. Such findings underscore the potential for developing new antimicrobial agents targeting hard-to-eliminate bacterial populations, which could have significant implications for treating persistent infections (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).
Synthesis and Chemical Modification
Efficient synthesis and diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been explored, highlighting the versatility of piperidine derivatives in organic synthesis. These methodologies pave the way for the development of novel compounds with potential biological activities, illustrating the broad applicability of this compound analogs in drug discovery and development (Okitsu, Suzuki, & Kobayashi, 2001).
Luminescence Properties
Studies on the luminescence properties of complexes involving phenylboronic acids suggest potential applications in materials science, specifically in the development of new luminescent materials. Such research could lead to innovative applications in sensing, imaging, and optoelectronic devices (Moriguchi, Hirosaki, Jalli, Tsuge, & Yoza, 2017).
作用機序
Target of Action
The primary target of 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the kinetics of boronic acids and their esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, these factors may impact the ADME properties and bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis and is crucial for the creation of complex organic molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound may vary depending on the pH of the environment.
特性
IUPAC Name |
(2-methoxy-4-piperidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-9-10(5-6-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPTXESWPGJGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)


![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)

![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)
![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)
![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)

